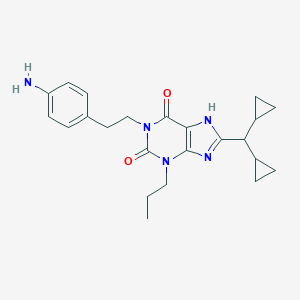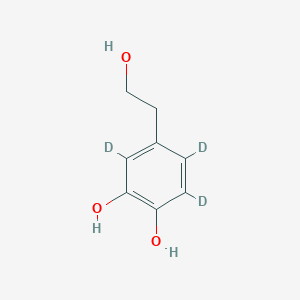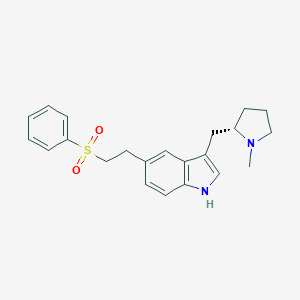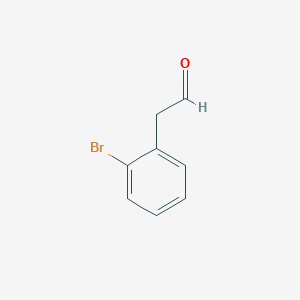
2-(2-溴苯基)乙醛
描述
2-(2-Bromophenyl)acetaldehyde is a brominated aromatic aldehyde that serves as an intermediate in various chemical syntheses. It is characterized by the presence of a bromine atom ortho to the formyl group on the phenyl ring. This compound is related to other brominated aromatic compounds that have been studied for their potential applications in organic synthesis, luminescent properties, and as intermediates in the formation of more complex molecules.
Synthesis Analysis
The synthesis of 2-(2-Bromophenyl)acetaldehyde and its derivatives can be achieved through various methods. One approach involves the addition of chiral phenylacetaldehyde acetals to acylimines, which has been explored for the asymmetric synthesis of tetrahydroisoquinolines . Another method includes the reaction of β-oxodithioates with bromoacetaldehyde diethylacetal, followed by cyclization to yield thiophenes . Additionally, a facile synthesis of donor-substituted 2-(2-halophenyl)acetaldehyde acetals has been described, starting from vanillin and proceeding through a Wittig reaction and subsequent halogenation .
Molecular Structure Analysis
The molecular structure of 2-(2-Bromophenyl)acetaldehyde is not directly discussed in the provided papers. However, related bromophenyl compounds have been characterized using X-ray diffraction, revealing intermolecular interactions such as C-H...X (Cl, Br, π) and π-π interactions in their crystal structures . These structural insights can be extrapolated to understand the potential molecular interactions and conformations of 2-(2-Bromophenyl)acetaldehyde.
Chemical Reactions Analysis
2-(2-Bromophenyl)acetaldehyde can participate in various chemical reactions due to its reactive aldehyde group and the presence of the bromine atom. For instance, 2-bromobenzaldehydes have been used in palladium-catalyzed reactions with arylhydrazines to synthesize 1-aryl-1H-indazoles . The bromine atom in the ortho position can also influence the reactivity and selectivity of the compound in different chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Bromophenyl)acetaldehyde are not explicitly detailed in the provided papers. However, studies on similar brominated compounds have shown that they can exhibit interesting luminescent properties and behave like semiconductors with temperature-dependent conductivity . The presence of the bromine atom can also affect the photolysis and thermal decomposition pathways of bromoacetaldehydes, as seen in the study of bromoacetaldehyde's photolysis and thermal unimolecular decomposition .
科学研究应用
中枢神经系统活性物质的合成
- 2-(2-溴苯基)乙醛用于合成环氧苯并噁啉,这些化合物在中枢神经系统(CNS)活性物质中具有潜在应用(Wünsch, 1991)。
手性四氢异喹啉的不对称合成
- 这种化合物在手性合成1-芳基-1,2,3,4-四氢异喹啉中也起着关键作用,展示了它在立体选择性有机合成中的重要性(Wünsch & Nerdinger, 1995)。
生物碱生产中的对映选择性合成
- 它在氮杂季铵碳衍生物的对映选择性合成中发挥作用,作为一些生物碱(如hinckdentine A (Li et al., 2011))的合成前体。
氢化苯并噁啉酮的合成
- 该化合物参与合成氢化的2-苯并噁啉-1-酮,这些化合物是合成同手性2-苯并噁啉的潜在构建块(Quick & Wünsch, 2015)。
乙醛缩醛的区域选择性合成
- 它用于供体取代的乙醛缩醛的区域选择性合成,突显了它在有机合成中的多功能性(Wünsch & Nerdinger, 1995)。
羧酸保护试剂
- 2-(2-氨基苯基)-乙醛二甲基缩醛,一种相关化合物,作为羧酸保护的新型试剂,展示了该化合物在合成化学中的实用性(Arai et al., 1998)。
安全和危害
未来方向
As 2-(2-Bromophenyl)acetaldehyde is used in various fields of research and industry, future directions could include further exploration of its properties and potential applications.
Relevant Papers Unfortunately, there is limited information available on the relevant papers for 2-(2-Bromophenyl)acetaldehyde .
属性
IUPAC Name |
2-(2-bromophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBFWAWZAFWFQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465415 | |
| Record name | 2-(2-bromophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)acetaldehyde | |
CAS RN |
96557-30-1 | |
| Record name | 2-(2-bromophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

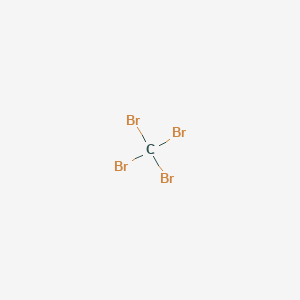
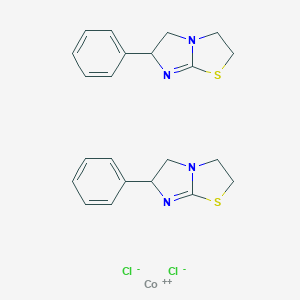
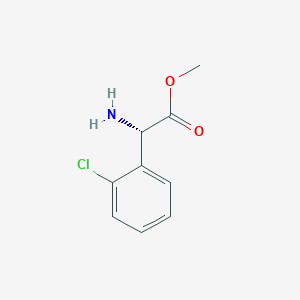
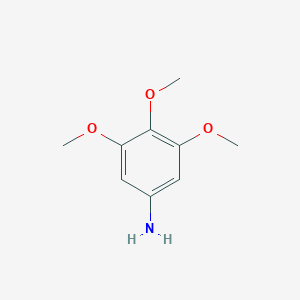
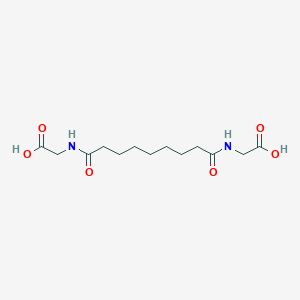

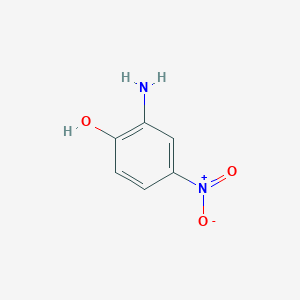
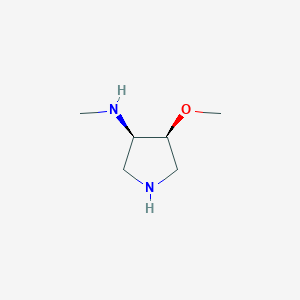
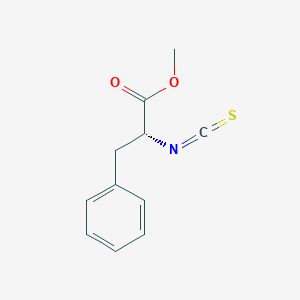

![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B125919.png)
